molecular formula C21H18O3 B15018153 4-(Benzyloxy)phenyl 2-methylbenzoate

4-(Benzyloxy)phenyl 2-methylbenzoate

Cat. No.: B15018153
M. Wt: 318.4 g/mol
InChI Key: VAUDJIBDOMUTDP-UHFFFAOYSA-N
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Description

4-(Benzyloxy)phenyl 2-methylbenzoate is a chemical reagent of high interest in pharmaceutical and medicinal chemistry research. It belongs to a class of aromatic esters where a phenolic group is functionalized with a benzyloxy moiety. This specific structural motif, featuring a benzyloxy-phenyl group linked to a benzoate ester, is frequently explored in the design and synthesis of novel bioactive compounds . Compounds with this scaffold are frequently investigated as key intermediates or target molecules in the development of potential therapeutic agents. Research indicates that derivatives sharing this core structure are prominent in neuroscience, particularly in the search for multi-target-directed ligands for complex neurodegenerative diseases . For instance, structurally similar 2-(4-(benzyloxy)phenyl)benzothiazole derivatives have demonstrated potent and selective inhibitory activity against monoamine oxidase B (MAO-B), a key enzyme target in Parkinson's disease research . These analogs have also shown significant antioxidant effects, metal-chelating ability, and neuroprotective properties in experimental models, making the benzyloxy-phenyl benzoate scaffold a valuable template for developing multifunctional agents . This product is provided as a high-purity compound for research applications exclusively. It is intended for use in laboratory settings only, such as in vitro assays, organic synthesis, and as an analytical standard. This compound is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use.

Properties

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

IUPAC Name

(4-phenylmethoxyphenyl) 2-methylbenzoate

InChI

InChI=1S/C21H18O3/c1-16-7-5-6-10-20(16)21(22)24-19-13-11-18(12-14-19)23-15-17-8-3-2-4-9-17/h2-14H,15H2,1H3

InChI Key

VAUDJIBDOMUTDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Reagents :

    • 2-Methylbenzoic acid (1.0 equiv)
    • 4-(Benzyloxy)phenol (1.1 equiv)
    • DCC (1.6 equiv)
    • DMAP (0.1 equiv)
    • Anhydrous dichloromethane (DCM)
  • Procedure :
    The carboxylic acid and phenol are dissolved in DCM under inert atmosphere. DCC and DMAP are added sequentially, and the mixture is stirred at room temperature for 24 hours. The precipitated N,N’-dicyclohexylurea (DCU) is removed by filtration, and the solvent is evaporated. Purification via silica gel chromatography (eluent: chloroform) yields the title compound.

  • Yield and Purity :

    • Yield : 70–80%
    • Purity : >95% (HPLC)

Advantages and Limitations

  • Advantages : High regioselectivity, minimal side reactions, and compatibility with acid-sensitive groups.
  • Limitations : Costly reagents, necessity for anhydrous conditions, and laborious purification.

Acid-Catalyzed Fischer Esterification

The Fischer method employs protic acids (e.g., H$$2$$SO$$4$$) to catalyze the direct esterification of 2-methylbenzoic acid with 4-(benzyloxy)phenol in refluxing methanol.

Reaction Protocol

  • Reagents :

    • 2-Methylbenzoic acid (1.0 equiv)
    • 4-(Benzyloxy)phenol (1.2 equiv)
    • Concentrated H$$2$$SO$$4$$ (catalytic)
    • Methanol
  • Procedure :
    The reactants are refluxed in methanol with H$$2$$SO$$4$$ (2–5 mol%) for 12–24 hours. Post-reaction, the mixture is neutralized with NaHCO$$3$$, extracted with ethyl acetate, and washed with brine. The organic layer is dried (Na$$2$$SO$$_4$$) and concentrated. Recrystallization from ethanol affords pure product.

  • Yield and Purity :

    • Yield : 50–65%
    • Purity : ~90% (NMR)

Advantages and Limitations

  • Advantages : Low cost, simple setup, and no coupling agents required.
  • Limitations : Moderate yields due to equilibrium limitations, prolonged reaction times, and potential degradation of acid-sensitive groups.

Acyl Chloride-Mediated Esterification

This two-step approach involves converting 2-methylbenzoic acid to its acyl chloride, followed by reaction with 4-(benzyloxy)phenol in the presence of a base.

Reaction Protocol

  • Step 1: Synthesis of 2-Methylbenzoyl Chloride

    • Reagents :

      • 2-Methylbenzoic acid (1.0 equiv)
      • Thionyl chloride (SOCl$$_2$$, 1.5 equiv)
      • Catalytic DMF
    • Procedure :
      The acid is refluxed with SOCl$$2$$ and DMF (1–2 drops) for 2 hours. Excess SOCl$$2$$ is removed under vacuum to yield the acyl chloride.

  • Step 2: Esterification

    • Reagents :

      • 2-Methylbenzoyl chloride (1.0 equiv)
      • 4-(Benzyloxy)phenol (1.1 equiv)
      • Pyridine (1.5 equiv)
      • Anhydrous THF
    • Procedure :
      The acyl chloride is added dropwise to a solution of phenol and pyridine in THF at 0°C. The mixture is stirred at room temperature for 4 hours, quenched with water, and extracted with ethyl acetate. The organic layer is dried and concentrated.

  • Yield and Purity :

    • Yield : 80–85%
    • Purity : >98% (GC-MS)

Advantages and Limitations

  • Advantages : High yields, rapid reaction kinetics, and no equilibrium constraints.
  • Limitations : Handling corrosive reagents (SOCl$$_2$$), stringent anhydrous requirements, and generation of acidic byproducts.

Comparative Analysis of Synthesis Methods

Parameter Steglich Esterification Fischer Esterification Acyl Chloride Method
Reaction Time 24 hours 12–24 hours 6 hours
Yield 70–80% 50–65% 80–85%
Purity >95% ~90% >98%
Cost High (DCC/DMAP) Low Moderate
Scalability Laboratory-scale Pilot-scale Industrial-scale
Key Advantage Mild conditions Simplicity High efficiency

Mechanistic Insights and Optimization

Steglich Esterification Mechanism

DCC activates the carboxylic acid as an O-acylisourea intermediate, which reacts with the phenol via nucleophilic acyl substitution. DMAP accelerates the reaction by stabilizing the transition state.

Optimization :

  • Increasing DMAP loading (0.2 equiv) reduces reaction time to 12 hours.
  • Replacing DCM with acetonitrile improves solubility of polar intermediates.

Fischer Esterification Equilibrium

The reaction is governed by Le Chatelier’s principle. Removing water (e.g., molecular sieves) shifts equilibrium toward ester formation, boosting yields to ~75%.

Acyl Chloride Reactivity

The electrophilic acyl chloride readily reacts with the phenoxide ion (generated in situ by pyridine), ensuring near-quantitative conversion. Excess phenol (1.5 equiv) further drives the reaction to completion.

Applications and Derivatives

4-(Benzyloxy)phenyl 2-methylbenzoate serves as a precursor for:

  • Liquid crystals : Benzyloxy groups enhance mesomorphic properties in calamitic compounds.
  • Pharmaceutical intermediates : The ester moiety is hydrolyzed to bioactive phenolic derivatives under acidic conditions.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)phenyl 2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

4-(Benzyloxy)phenyl 2-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)phenyl 2-methylbenzoate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions with target proteins or enzymes, influencing their activity. The ester moiety can undergo hydrolysis to release the active phenol and benzoic acid derivatives, which can further interact with biological pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzoate Derivatives

Compound Name Substituents on Phenyl Ring Alkyl/Ester Chain Features Key Properties/Applications
4-(Benzyloxy)phenyl 2-methylbenzoate - Benzyloxy (para)
- Methyl (ortho)
Aromatic ester with short alkyl chain Enhanced reactivity in ester hydrolysis; potential photolabile group
4-(Hexyloxy)phenyl 4-pentylbenzoate - Hexyloxy (para)
- Pentyl (para)
Long alkoxy and alkyl chains Increased lipophilicity; likely liquid crystalline behavior
4-Methoxyphenyl 4-[4-(2-oxiranyl)butoxy]benzoate - Methoxy (para)
- Oxirane-containing chain
Epoxide functional group Reactivity in ring-opening reactions; polymer precursor
Benzyl 4-(4-n-octadecyloxybenzoyloxy)benzoate - Octadecyloxy (para)
- Benzyl ester
Long alkyl chain (C18) Thermotropic liquid crystal; high melting point
Phenyl benzoate Unsubstituted phenyl groups Simple aromatic ester Low lipophilicity; solvent or plasticizer

Key Observations:

  • Substituent Influence on Lipophilicity: Longer alkyl/alkoxy chains (e.g., hexyloxy in or octadecyloxy in ) increase hydrophobicity, whereas methoxy or benzyloxy groups balance moderate lipophilicity with aromatic stability .
  • Functional Group Reactivity: Oxirane-containing derivatives (e.g., ) enable polymerization or cross-linking, unlike this compound, which lacks such reactive moieties. Benzyloxy groups in the target compound may undergo hydrogenolysis, a feature absent in methoxy or alkyl-substituted analogues .

Q & A

Q. What analytical methods quantify degradation products under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS/MS identify degradation pathways (e.g., hydrolysis to 4-(benzyloxy)phenol and 2-methylbenzoic acid). Quantify using external calibration curves and validate with spiked recovery experiments .

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